Cas no 1414513-75-9 (6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile)
6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Oxaspiro[3.3]heptane-6-carbonitrile, 6-phenyl-
- 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile
- EN300-113877
- AKOS020213142
- 6-phenyl-2-oxaspiro[3.3]heptane-6-carbonitrile
- AT39362
- CS-0446138
- DTXSID901238261
- 1414513-75-9
-
- Inchi: 1S/C13H13NO/c14-8-13(11-4-2-1-3-5-11)6-12(7-13)9-15-10-12/h1-5H,6-7,9-10H2
- InChI Key: QZGRQRCGRXVDNX-UHFFFAOYSA-N
- SMILES: O1C([H])([H])C2(C1([H])[H])C([H])([H])C(C#N)(C1C([H])=C([H])C([H])=C([H])C=1[H])C2([H])[H]
Computed Properties
- Exact Mass: 199.099714038g/mol
- Monoisotopic Mass: 199.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33
- XLogP3: 1.7
6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P882630-5g |
6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile |
1414513-75-9 | 95% | 5g |
¥71,522.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P882630-1g |
6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile |
1414513-75-9 | 95% | 1g |
¥26,112.00 | 2022-09-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00184-100MG |
6-phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile |
1414513-75-9 | 95% | 100MG |
¥ 2,085.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00184-250MG |
6-phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile |
1414513-75-9 | 95% | 250MG |
¥ 3,333.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00184-500MG |
6-phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile |
1414513-75-9 | 95% | 500MG |
¥ 5,550.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00184-1G |
6-phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile |
1414513-75-9 | 95% | 1g |
¥ 8,322.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00184-5G |
6-phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile |
1414513-75-9 | 95% | 5g |
¥ 24,967.00 | 2023-03-30 | |
| Enamine | EN300-113877-0.05g |
6-phenyl-2-oxaspiro[3.3]heptane-6-carbonitrile |
1414513-75-9 | 95% | 0.05g |
$202.0 | 2023-10-26 | |
| Enamine | EN300-113877-0.1g |
6-phenyl-2-oxaspiro[3.3]heptane-6-carbonitrile |
1414513-75-9 | 95% | 0.1g |
$301.0 | 2023-10-26 | |
| Enamine | EN300-113877-0.25g |
6-phenyl-2-oxaspiro[3.3]heptane-6-carbonitrile |
1414513-75-9 | 95% | 0.25g |
$431.0 | 2023-10-26 |
6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile Suppliers
6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile
Exploring the Unique Properties and Applications of 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile (CAS No. 1414513-75-9)
6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile (CAS No. 1414513-75-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This spirocyclic compound features a unique structural motif combining a phenyl group, an oxa (oxygen-containing) bridge, and a nitrile functionality, making it a valuable building block for drug discovery and advanced material development.
The spiro[3.3]heptane core structure of this molecule represents an important class of rigid three-dimensional scaffolds that are increasingly sought after in medicinal chemistry. Researchers are particularly interested in how the spirocyclic carbonitrile moiety can influence molecular properties such as solubility, metabolic stability, and target binding affinity. Recent studies suggest that compounds containing this 6-phenyl-2-oxa configuration may offer improved pharmacokinetic profiles compared to traditional flat aromatic systems.
From a synthetic chemistry perspective, 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile serves as a versatile intermediate. Its carbonitrile group can be readily transformed into various functional groups including carboxylic acids, amides, and tetrazoles, while the spirocyclic framework provides a stable platform for further structural elaboration. This makes the compound particularly valuable for fragment-based drug discovery approaches and combinatorial chemistry applications.
The pharmaceutical industry has shown growing interest in spirocyclic compounds like 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile due to their potential to address challenging drug targets. These molecules often exhibit improved selectivity profiles and reduced off-target effects compared to their acyclic counterparts. Current research focuses on applying this spiro[3.3]heptane scaffold in the development of central nervous system (CNS) therapeutics, where the rigid structure may help compounds cross the blood-brain barrier more effectively.
In materials science, the 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile structure has shown promise as a building block for advanced polymers and liquid crystals. The combination of aromatic phenyl groups and oxygen-containing rings can impart unique thermal and optical properties to materials. Researchers are exploring its potential in creating novel high-performance polymers with enhanced mechanical strength and thermal stability.
The synthesis of 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile typically involves multi-step organic transformations starting from readily available precursors. Key steps often include spirocyclization reactions and nitrile introduction through various cyanation methods. Recent advances in catalytic asymmetric synthesis have made it possible to prepare enantiomerically pure forms of this scaffold, opening new possibilities for chiral drug development.
Analytical characterization of 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. The compound's unique spirocyclic structure often produces distinctive spectral signatures that aid in identification and purity assessment. These analytical methods are crucial for ensuring the quality of this compound in research applications.
From a commercial perspective, 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile is available from specialty chemical suppliers, typically in research quantities. The growing demand for three-dimensional molecular scaffolds in drug discovery has led to increased availability of this and related spirocyclic building blocks. Pricing and availability may vary depending on purity requirements and order quantities.
Safety considerations for handling 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile follow standard laboratory practices for organic compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection should be used when working with this material. As with all nitrile-containing compounds, appropriate ventilation is recommended to minimize exposure risks.
Looking to the future, 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile and related spirocyclic architectures are expected to play an increasingly important role in medicinal chemistry. The pharmaceutical industry's shift toward more complex, three-dimensional molecules to address challenging biological targets has created significant demand for such scaffolds. Ongoing research continues to uncover new applications and synthetic methodologies for this interesting class of compounds.
For researchers interested in exploring 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile further, several key areas of investigation remain open. These include developing more efficient synthetic routes, exploring its potential as a chiral auxiliary, and investigating its incorporation into novel material systems. The compound's unique structural features ensure it will remain a valuable tool in chemical research for years to come.
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